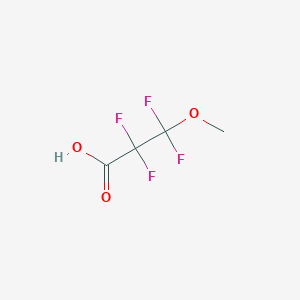

2,2,3,3-tetrafluoro-3-methoxy-propanoic acid

Description

BenchChem offers high-quality 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetrafluoro-3-methoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4O3/c1-11-4(7,8)3(5,6)2(9)10/h1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWPYQAJFMOKMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(=O)O)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028324 | |

| Record name | 2,2,3,3-Tetrafluoro-3-methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93449-21-9 | |

| Record name | 2,2,3,3-Tetrafluoro-3-methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Fluorine Substitution in Organic Compounds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without causing significant steric hindrance. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated compounds. researchgate.net

These fundamental characteristics lead to a range of beneficial effects. In medicinal chemistry, for instance, the strategic placement of fluorine atoms can enhance a drug's metabolic stability by blocking sites of enzymatic degradation. This can lead to a longer half-life and improved bioavailability. Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn influence a molecule's binding affinity to its biological target.

In materials science, the unique properties of the carbon-fluorine bond are exploited to create polymers with low surface energy, high thermal stability, and excellent chemical resistance. These properties are desirable for a variety of applications, including non-stick coatings, high-performance lubricants, and advanced electronic materials. The collective impact of these fluorine-induced properties underscores the immense significance of organofluorine compounds in contemporary science and technology.

Structural Characteristics and Chemical Relevance of 2,2,3,3 Tetrafluoro 3 Methoxy Propanoic Acid and Its Derivatives

2,2,3,3-tetrafluoro-3-methoxy-propanoic acid is a partially fluorinated carboxylic acid with a unique combination of functional groups that contribute to its chemical reactivity and potential applications. Its structure consists of a three-carbon propanoic acid backbone, with four fluorine atoms and a methoxy (B1213986) group attached.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C4H4F4O3 |

| Molecular Weight | 176.07 g/mol |

| CAS Number | 93449-21-9 |

Note: Data for 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid. biosynth.com

The presence of the electron-withdrawing tetrafluoroethyl group significantly increases the acidity of the carboxylic acid moiety compared to its non-fluorinated analogue, propanoic acid. This enhanced acidity is a key feature that influences its reactivity.

A significant derivative of this acid is its methyl ester, methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. This derivative is synthesized through the esterification of the parent acid with methanol (B129727) in the presence of a catalyst. The methyl ester is a versatile intermediate in organic synthesis and has been the subject of more extensive study.

Interactive Data Table: Properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate

| Property | Value |

| Molecular Formula | C5H6F4O3 |

| Molecular Weight | 190.09 g/mol |

| CAS Number | 755-73-7 |

| Boiling Point | 157.8ºC at 760 mmHg |

| Density | 1.331 g/cm³ |

Note: Data for the methyl ester derivative. alfa-chemistry.com

The chemical relevance of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid and its derivatives lies in their potential as building blocks for more complex molecules. The combination of a reactive carboxylic acid (or ester) group and a fluorinated chain makes them valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The methoxy group can also be a site for further chemical modification.

Overview of Academic Research Trajectories for Fluorinated Propanoic Acid Systems

Strategies for Carbon-Fluorine Bond Formation in Propanoic Acid Scaffolds

The introduction of fluorine into organic molecules can be achieved through several distinct chemical approaches. These methods are broadly categorized based on the nature of the fluorine source as electrophilic, nucleophilic, or radical.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as an enolate or an organometallic reagent, with an electrophilic source of fluorine ("F+"). wikipedia.org This approach is a cornerstone for creating C-F bonds. Reagents containing a nitrogen-fluorine (N-F) bond have become the most common and safest electrophilic fluorinating agents, largely replacing more hazardous options like elemental fluorine. wikipedia.orgsigmaaldrich.com Prominent examples of N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgalfa-chemistry.com These reagents are valued for their stability, selectivity, and ease of handling. wikipedia.orgalfa-chemistry.com The reaction mechanism, while still debated, is generally considered to proceed via an SN2 or a single-electron transfer (SET) pathway. wikipedia.org For propanoic acid scaffolds, this could involve the fluorination of a corresponding enolate derivative at the α- or β-position.

Conversely, nucleophilic fluorination employs a nucleophilic fluoride (B91410) source (F-) to displace a leaving group from a carbon center, typically via an SN2 mechanism. alfa-chemistry.com Common sources of fluoride ions include inorganic salts like potassium fluoride (KF) and cesium fluoride (CsF), as well as organic reagents such as diethylaminosulfur trifluoride (DAST). alfa-chemistry.comtcichemicals.com This method is effective for converting alcohols into alkyl fluorides or for substitution reactions on alkyl halides and sulfonates. sigmaaldrich.comalfa-chemistry.com In the context of propanoic acid derivatives, a precursor with a suitable leaving group (e.g., a hydroxyl or sulfonate group) could be converted to a fluorinated analogue using this strategy.

Radical fluorination offers a complementary approach that involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org This method is particularly advantageous for the fluorination of remote C-H bonds, which are typically unreactive towards electrophilic or nucleophilic attack. wikipedia.org Historically, the use of highly reactive sources like fluorine gas (F₂) limited the application of radical fluorination. wikipedia.org However, the discovery that electrophilic N-F reagents like NFSI and Selectfluor® can also act as fluorine atom transfer agents has led to a resurgence in this field. wikipedia.org

A significant application of this strategy is decarboxylative fluorination, where a carboxylic acid is converted into an alkyl fluoride. wikipedia.orgrsc.org This transformation can be initiated using metal catalysts (e.g., silver or manganese) or through photoredox catalysis. wikipedia.orgnih.gov In a typical photoredox cycle, a photocatalyst absorbs visible light and induces the oxidation of a carboxylate, which then undergoes rapid CO₂ extrusion to form an alkyl radical. nih.gov This radical subsequently abstracts a fluorine atom from a reagent like Selectfluor® to yield the final fluorinated product. nih.gov This method is notable for its operational simplicity and mild reaction conditions. nih.gov

Synthesis of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid via Ester Hydrolysis

The target acid is commonly prepared by the hydrolysis of its corresponding ester, methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate. This two-step approach, involving the synthesis of the ester precursor followed by its hydrolysis, is a primary route to the final product.

The hydrolysis of fluorinated esters like methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate can be performed under acidic, basic, or potentially enzymatic conditions. The presence of electron-withdrawing fluorine atoms generally increases the electrophilicity of the ester's carbonyl carbon, facilitating nucleophilic attack by water or hydroxide (B78521) ions.

Acid-Catalyzed Hydrolysis: In acidic conditions, using mineral acids such as hydrochloric acid or sulfuric acid, the reaction proceeds by protonation of the carbonyl oxygen, which enhances its susceptibility to attack by water. google.com For related fluorinated compounds, reaction temperatures can range from 40°C to 180°C, with reaction times between 6 and 30 hours. google.com

Base-Catalyzed (Saponification) Hydrolysis: Basic hydrolysis is typically faster and more irreversible than acid-catalyzed hydrolysis. core.ac.uk The reaction involves the direct attack of a hydroxide ion on the carbonyl carbon. For perfluorinated carboxylic acid esters, base-catalyzed mechanisms become dominant in solutions with higher pH. core.ac.uk

Enzymatic Hydrolysis: While less documented for this specific substrate, enzymatic hydrolysis using lipases or esterases presents a green chemistry alternative. Enzymes can offer high selectivity and operate under mild conditions. A fluoroacetyl-CoA thioesterase (FlK) has been identified that selectively hydrolyzes fluorinated thioesters, demonstrating that enzymes can evolve to discriminate based on fluorine substitution. pnas.org This catalytic selectivity is achieved through a unique deprotonation pathway available only to the fluorinated substrate, which accelerates the hydrolysis rate significantly. pnas.org

Table 1: General Conditions for Hydrolysis of Fluorinated Esters

| Condition | Catalyst/Reagent | Typical Temperature | General Observations |

|---|---|---|---|

| Acidic | HCl, H₂SO₄ | 40 - 180 °C | Reversible reaction; rate depends on acid concentration and temperature. google.com |

| Basic | NaOH, KOH | Room Temp. to Reflux | Irreversible saponification; generally faster than acidic hydrolysis. core.ac.uk |

| Enzymatic | Lipases, Esterases | 25 - 50 °C | Highly selective, mild conditions; dependent on enzyme specificity for fluorinated substrates. pnas.org |

The precursor, methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate, is synthesized industrially via the catalytic decomposition of fluorinated ether precursors. This method employs metal halide catalysts to facilitate the reaction.

Catalytic Approaches in the Preparation of Fluorinated Propanoic Acid Derivatives

Catalysis is crucial for the efficient and selective synthesis of fluorinated propanoic acids and their derivatives.

The primary industrial synthesis of the precursor ester, methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate, relies on metal halide catalysts such as titanium tetrafluoride (TiF₄), antimony pentafluoride (SbF₅), and tantalum pentafluoride (TaF₅). In this process, a fluorinated ether precursor is heated with the catalyst, for example with TiF₄ at 100–110°C, to produce the desired ester with yields often exceeding 95%. The mechanism involves the metal halide abstracting a methoxy group to form an acyl fluoride intermediate, which then undergoes esterification. A key advantage is that the reaction can often be run without a solvent, simplifying purification.

Table 2: Catalytic Performance in the Synthesis of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate

| Catalyst | Temperature (°C) | Yield (%) | Primary By-Product |

|---|---|---|---|

| TiF₄ | 100–110 | >95 | CH₃F |

| SbF₅ | 84–90 | 87 | CH₃F |

| TaF₅ | 70–80 | 92.7 | CH₃F |

Furthermore, catalytic methods are instrumental in forming the C-F bonds themselves. As discussed, silver (Ag) and manganese (Mn) catalysts are used for decarboxylative fluorination of aliphatic carboxylic acids. rsc.org For instance, silver oxide (AgₓO) supported on titanium dioxide (TiO₂) has been shown to be an active, stable, and reusable catalyst for this transformation. rsc.org Photocatalysis, using iridium or ruthenium complexes, has also emerged as a powerful tool for decarboxylative fluorination under mild, visible-light-mediated conditions. nih.gov

Development of Stereoselective and Enantioselective Synthetic Routes

The introduction of stereocenters in highly fluorinated molecules is a formidable task in organic synthesis. For 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid, while no specific stereoselective or enantioselective synthetic routes have been documented in publicly available literature, the principles and methodologies developed for other fluorinated carboxylic acids provide a foundational framework for potential synthetic strategies.

The controlled formation of fluorine-substituted stereocenters is a significant challenge. nih.gov Key strategies in this area include asymmetric fluorination, the use of chiral auxiliaries, and chemoenzymatic methods. For instance, organo- and palladium-catalyzed methods have been developed for the enantioselective α-fluorination of carbonyl compounds, which could be a potential, albeit challenging, approach for precursors to the target acid. nih.gov

One promising avenue is the use of chemoenzymatic synthesis. A robust chemoenzymatic approach has been developed for the synthesis of α-fluoro β-hydroxy esters, achieving greater than 98% enantiomeric excess (ee). nih.gov This method utilizes an aldolase-catalyzed reaction between fluoropyruvate and various aldehydes, demonstrating the potential of biocatalysis in creating chiral fluorinated building blocks. nih.gov While not directly applicable to the tetrafluorinated structure of the target molecule, it highlights the power of enzymatic resolutions and asymmetric transformations in organofluorine chemistry. chimia.ch

Another strategy involves the use of chiral building blocks. The synthesis of optically pure and selectively fluorinated organic molecules can be achieved by starting with chiral sulfoxides, which serve as versatile intermediates. acs.org These can be acylated with fluorinated esters to create α-fluoro-substituted-α'-sulfinyl ketones, which are key precursors to more complex chiral fluorinated molecules. acs.org The development of such chiral fluorinated building blocks is a crucial aspect of modern drug design and materials science. tandfonline.com

The table below summarizes selected examples of stereoselective synthesis of fluorinated carboxylic acid derivatives, illustrating the high levels of stereocontrol that can be achieved.

| Aldehyde Reactant | Catalyst/Enzyme | Product | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |

| Benzaldehyde | trans-o-hydroxybenzylidene pyruvate (B1213749) aldolase | syn-α-fluoro-β-hydroxy-β-phenylpropanoic acid | >98:2 | >98% |

| 4-Chlorobenzaldehyde | trans-o-hydroxybenzylidene pyruvate aldolase | syn-α-fluoro-β-(4-chlorophenyl)-β-hydroxypropanoic acid | >98:2 | >98% |

| 2-Naphthaldehyde | trans-o-hydroxybenzylidene pyruvate aldolase | syn-α-fluoro-β-hydroxy-β-(2-naphthyl)propanoic acid | >98:2 | >98% |

This table presents data for the chemoenzymatic synthesis of α-fluoro β-hydroxy carboxylic acids as analogs to demonstrate the potential for stereoselective synthesis in fluorinated systems. nih.gov

Green Chemistry Considerations in Fluorinated Acid Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic routes for fluorinated compounds, aiming to reduce environmental impact and improve safety. tandfonline.com The synthesis of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid and its precursors can benefit from these advancements.

A primary concern in organofluorine chemistry is the source of fluorine. Traditionally, highly toxic and corrosive reagents like hydrogen fluoride (HF) have been used. criver.com A significant green chemistry breakthrough involves the direct use of fluorspar (CaF₂), a naturally occurring mineral, as a fluorine source, bypassing the need for HF production. ox.ac.uk This mechanochemical process, using potassium phosphate (B84403) salt, can generate fluorochemicals with high yields under milder conditions. ox.ac.uk

Solvent selection is another critical aspect of green synthesis. Many fluorination reactions are performed in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide. researchgate.net Research into greener alternatives is ongoing, with promising options including ionic liquids, water, and even solvent-free reaction conditions. researchgate.net Perfluorocarbons are also being explored as solvent replacements in certain fluorination reactions due to their high stability and immiscibility with many organic solvents, which can simplify product separation. google.comtcichemicals.com

The development of catalytic methods also aligns with green chemistry principles by reducing the need for stoichiometric reagents. For example, the use of photocatalysts and organocatalysts in fluorination reactions is an area of active research. researchgate.net Furthermore, minimizing waste and byproducts is a key goal. Novel synthetic processes that generate only benign salts as byproducts are being developed, such as a method for producing sulfonyl fluorides that yields only NaCl and KCl. eurekalert.org

The table below outlines some green chemistry approaches relevant to the synthesis of fluorinated compounds.

| Green Chemistry Principle | Traditional Method | Greener Alternative | Potential Benefits |

| Safer Reagents | Use of hazardous HF gas | Direct use of CaF₂ (fluorspar) | Avoids highly toxic and corrosive intermediates. criver.comox.ac.uk |

| Alternative Solvents | Acetonitrile, DMF | Water, ionic liquids, perfluorocarbons, solvent-free conditions | Reduced toxicity, easier separation, lower environmental impact. researchgate.netgoogle.comtcichemicals.com |

| Catalysis | Stoichiometric fluorinating agents | Organocatalysis, photocatalysis | Increased efficiency, reduced waste. researchgate.net |

| Waste Reduction | Generation of hazardous byproducts | Processes yielding benign salts (e.g., NaCl, KCl) | Minimized environmental contamination and disposal costs. eurekalert.org |

Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid. Through the analysis of ¹³C, ¹⁹F, and ¹H NMR spectra, the precise arrangement of atoms and their electronic environments within the molecule can be ascertained.

The ¹³C NMR spectrum of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid is expected to exhibit four distinct signals corresponding to the four carbon atoms in unique chemical environments. The chemical shifts are influenced by the presence of highly electronegative fluorine and oxygen atoms.

The carbonyl carbon of the carboxylic acid group is anticipated to resonate at the lowest field (highest ppm value) due to the deshielding effect of the double-bonded oxygen atoms. The two carbons directly bonded to fluorine atoms (-CF₂-) will also be significantly deshielded and will appear as complex multiplets due to carbon-fluorine coupling. The methoxy (B1213986) carbon (-OCH₃) will resonate at a characteristic chemical shift for ethers.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (JC-F) |

| C=O | ~165-175 | Singlet | - |

| -CF₂-COOH | ~110-120 | Triplet | Large |

| -CF₂-OCH₃ | ~115-125 | Triplet | Large |

| -OCH₃ | ~55-65 | Singlet | - |

Note: The predicted chemical shifts and coupling constants are based on data from analogous fluorinated carboxylic acids and ethers.

Fluorine-19 NMR spectroscopy is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. For 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent difluoromethylene (-CF₂-) groups.

The chemical shifts of these fluorine nuclei are highly sensitive to their local electronic environment. The -CF₂- group adjacent to the electron-withdrawing carboxylic acid moiety will likely resonate at a different frequency compared to the -CF₂- group bonded to the methoxy group. Furthermore, geminal and vicinal fluorine-fluorine couplings will result in complex splitting patterns, providing valuable structural information.

Table 2: Predicted ¹⁹F NMR Data for 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid

| Fluorine Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| -CF₂-COOH | ~ -120 to -130 | Triplet |

| -CF₂-OCH₃ | ~ -80 to -90 | Triplet |

Note: Chemical shifts are referenced to CFCl₃. The predicted values are based on typical ranges for similar fluoroether and fluorocarboxylic acid structures.

The ¹H NMR spectrum of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid is expected to be relatively simple, showing two main signals. One signal will correspond to the acidic proton of the carboxylic acid group, which is typically a broad singlet and may appear over a wide chemical shift range depending on the solvent and concentration. The other signal will be a sharp singlet corresponding to the three equivalent protons of the methoxy group (-OCH₃). The chemical shift of the methoxy protons is influenced by the adjacent electronegative oxygen and the fluorinated alkyl chain.

Table 3: Predicted ¹H NMR Data for 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | ~10-13 | Broad Singlet | 1H |

| -OCH₃ | ~3.5-4.5 | Singlet | 3H |

Note: The chemical shift of the carboxylic acid proton is highly variable.

Mass Spectrometry (MS) Techniques in Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid in complex matrices. In negative ion mode electrospray ionization (ESI), the compound is expected to readily form the deprotonated molecule, [M-H]⁻.

Collision-induced dissociation (CID) of the [M-H]⁻ precursor ion would likely lead to characteristic fragmentation patterns. A common fragmentation pathway for perfluorinated carboxylic acids is the loss of carbon dioxide (CO₂), resulting in a perfluoroalkyl anion. dioxin20xx.orgnih.govresearchgate.net Further fragmentation of this anion can occur, providing structural confirmation.

Table 4: Expected LC-MS/MS Transitions for 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid

| Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Pathway |

| 175.0 | 131.0 | [M-H]⁻ → [M-H-CO₂]⁻ |

| 175.0 | 111.0 | Further fragmentation |

| 175.0 | 69.0 | [CF₃]⁻ |

Note: The precursor ion m/z is based on the calculated exact mass of the deprotonated molecule. Product ions are predicted based on common fragmentation patterns of related compounds.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. The calculated exact mass of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid (C₄H₄F₄O₃) is 176.0147. HRMS analysis should yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 5: High-Resolution Mass Spectrometry Data for 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid

| Parameter | Value |

| Molecular Formula | C₄H₄F₄O₃ |

| Calculated Exact Mass | 176.0147 |

| Expected Measured Mass | 176.0147 ± 0.0009 (for 5 ppm mass accuracy) |

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and quantification of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid from various matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-performance liquid chromatography is a key technique for the analysis of non-volatile compounds like 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid. While specific HPLC methods for the acid are not extensively detailed in published literature, methods for its closely related methyl ester, methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, provide a strong basis for method development.

A common approach involves reverse-phase (RP) HPLC. For the methyl ester, a Newcrom R1 column has been utilized with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. This type of method is scalable and can be adapted for ultra-performance liquid chromatography (UPLC) for faster analysis.

For the analysis of the acid form, method optimization would involve adjusting the mobile phase's pH to ensure the carboxylic acid is in a consistent protonation state, which is crucial for achieving sharp, symmetrical peaks and reproducible retention times. For detection, a UV detector is typically suitable, and for more sensitive and selective analysis, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach, especially in complex matrices.

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Detection | UV or Mass Spectrometry (MS) |

| Notes | For MS compatibility, formic acid is often substituted for phosphoric acid. |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Carboxylic acids like 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid are generally not volatile enough for direct GC analysis due to their polarity and tendency to form hydrogen bonds. Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile form.

The most common derivatization method for carboxylic acids is esterification, which converts the acid into an ester. For instance, the acid can be converted to its methyl ester, methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. This derivative is significantly more volatile and amenable to GC analysis. The analysis would then proceed using a GC system, often equipped with a mass spectrometer (GC-MS) for definitive identification and quantification. This approach is widely used for monitoring volatile byproducts and fragments in various chemical processes. ca.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

For 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid, IR spectroscopy is expected to show characteristic absorption bands for the carboxylic acid group. A very broad and strong O-H stretching absorption is anticipated in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. biosynth.com Additionally, a sharp and strong carbonyl (C=O) stretching band would appear around 1710 cm⁻¹. biosynth.com The presence of carbon-fluorine bonds would result in strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Raman spectroscopy offers complementary information. Recent studies on other perfluorinated carboxylic acids (PFCAs) have identified common Raman spectral features. carlroth.com Key bands are often observed around 300, 380, and 725 cm⁻¹, which are associated with the fluorinated alkyl chains. carlroth.comaccustandard.com The specific vibrations of the carboxylic acid and methoxy groups would also contribute to the unique Raman fingerprint of the molecule, allowing for its identification and differentiation from other related compounds. fujifilm.com

Advancements in Analytical Methodologies for Complex Mixtures Containing the Compound

The detection and quantification of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid in complex mixtures, such as environmental samples, require highly sensitive and selective analytical methods. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are known environmental contaminants.

Modern analytical approaches have largely standardized on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). livelarq.com This technique offers the high sensitivity needed to detect the low concentrations typical in environmental samples and the selectivity to distinguish the target analyte from a multitude of other compounds. The analysis of related perfluoroalkyl ether carboxylic acids (PFECAs) is well-established using LC-MS/MS.

Methodologies often involve a sample preparation step to isolate and concentrate the analytes from the sample matrix. Solid-phase extraction (SPE) is a commonly used technique for this purpose. Once extracted, the sample is analyzed by LC-MS/MS, often in negative ion mode, which is particularly sensitive for deprotonated carboxylic acids. The use of isotopically labeled internal standards is also crucial for accurate quantification, as it compensates for matrix effects and variations in instrument response. livelarq.com These advanced methods are essential for monitoring the presence and levels of this and other PFAS compounds in the environment.

Computational and Theoretical Studies on 2,2,3,3 Tetrafluoro 3 Methoxy Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior and intrinsic properties of a molecule. These methods provide insights into electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Such studies for 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid would typically involve calculations of its optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gap. This information helps in understanding the molecule's stability and reactivity. However, specific DFT studies focused on this compound are not readily found in the surveyed literature.

Ab Initio Approaches for Reaction Pathway Prediction

Ab initio methods are quantum chemistry calculations based on first principles. They are employed to predict the pathways of chemical reactions, including transition states and activation energies. For 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid, these methods could be used to explore its decomposition pathways or its reactions with other chemical species. At present, there is a lack of published research detailing such predictions for this molecule.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. MD simulations of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid could provide valuable information about its behavior in different solvents, its aggregation properties, and its interactions with other molecules. Such simulation data is not currently available.

Conformational Analysis and Stereochemical Insights

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid, this analysis would identify the most stable conformers and the energy barriers between them. While the conformational analysis of similar fluorinated carboxylic acids has been reported, specific studies on this compound are absent from the literature. illinois.edu

Prediction of Chemical Behavior and Reactivity Descriptors

Reactivity descriptors, often derived from quantum chemical calculations, are used to predict the chemical behavior of a molecule. These descriptors include parameters such as chemical potential, hardness, and electrophilicity index. The calculation of these descriptors for 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid would offer a quantitative measure of its reactivity, but such data has not been specifically published.

Development and Validation of Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. The development of a QSPR model for a class of compounds including 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid would require a dataset of experimentally determined properties and calculated molecular descriptors. There is no evidence of such models being developed or validated for this specific compound in the available literature.

Applications of 2,2,3,3 Tetrafluoro 3 Methoxy Propanoic Acid in Materials and Chemical Synthesis

Role as a Building Block in the Synthesis of Fluorinated Polymers

Utilization as a Key Intermediate in Advanced Organic Synthesis

The principal and well-documented application of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid is as a key intermediate in advanced organic synthesis. Its primary role is as a precursor for the synthesis of its methyl ester, methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. This esterification is a critical step in the production of a versatile fluorinated building block used in various chemical industries.

The synthesis of methyl 2,2,3,3-tetrafluoro-3-methoxypropionate from the corresponding acid is a standard esterification reaction, typically carried out by reacting the acid with methanol (B129727) in the presence of a catalyst. The resulting ester is a valuable compound used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chemblink.com The presence of the tetrafluoro-methoxy-propanoic moiety in the final products can impart desirable properties such as enhanced stability, lipophilicity, and biological activity.

While the main documented use of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid is in the synthesis of its ester, its carboxylic acid functionality allows for a range of other potential chemical transformations. These could include conversion to acid halides, amides, or other esters, further expanding its utility as an intermediate in the synthesis of diverse fluorinated compounds. However, specific examples of such applications in advanced organic synthesis are not widely reported in the available literature.

Development of Novel Fluorinated Functional Materials

Direct applications of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid in the development of novel fluorinated functional materials are not well-documented. The focus in the literature is predominantly on its derivative, methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, which is utilized in creating advanced materials such as coatings and polymers that require enhanced durability and resistance to environmental factors. chemblink.comnbinno.com The properties of such materials are derived from the presence of the fluorinated group.

Theoretically, the carboxylic acid group of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid could be used to anchor the molecule to surfaces or to incorporate it into larger structures to create functional materials with specific surface properties, such as hydrophobicity or oleophobicity. However, specific research demonstrating these applications for the acid itself is limited.

Catalyst or Reagent in Chemical Transformations

There is no significant information available in the reviewed scientific literature to suggest that 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid is used as a catalyst or a direct reagent in chemical transformations, beyond its role as a precursor as described in section 6.2. The reactivity of the carboxylic acid group is typically exploited in derivatization reactions rather than for catalytic purposes.

Environmental Behavior and Degradation Mechanisms of Fluorinated Propanoic Acids

Investigation of Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes, such as reactions with light (photolysis) or water (hydrolysis).

Photolytic Stability Studies

Hydrolytic Stability Assessments

Similar to photolysis, specific hydrolytic stability data for 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid is scarce. PFAS as a class are not susceptible to hydrolysis under typical environmental pH and temperature conditions. The strong C-F bonds and the stability of the ether linkage in related compounds suggest that 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid is likely to be hydrolytically stable. deepgreenpermaculture.com It is not expected to break down upon contact with water in environmental matrices such as rivers, lakes, or groundwater.

Biotic Degradation Potential and Microbial Interactions

The potential for microbial communities to degrade 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid is a critical factor in its environmental persistence. While perfluorinated compounds like PFOA and PFOS are famously resistant to biodegradation, the structure of this methoxy-propanoic acid, which is polyfluorinated and contains an ether bond, may offer pathways for microbial attack that are not present in its perfluorinated counterparts. flintbox.comucr.edu

Research on other ether PFAS has shown that biodegradability is highly dependent on the specific chemical structure. acs.org Studies have demonstrated that polyfluorinated ethers that contain at least one non-fluorinated carbon group (-CH2-) adjacent to the ether bond can be susceptible to aerobic biotransformation. acs.orgnih.gov The degradation mechanism often involves microbial oxidation at this non-fluorinated site, leading to ether cleavage and the formation of unstable fluoroalcohol intermediates that can subsequently defluorinate. flintbox.comnih.gov Given that 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid possesses a methoxy (B1213986) group (-OCH3) next to a tetrafluoroethyl group, it is plausible that microbial O-dealkylation could be a potential initial step in its biotic degradation. However, without specific microbial studies on this compound, its ultimate biodegradability remains uncertain. Fully fluorinated ether PFAS, such as GenX, have proven to be much more recalcitrant to biodegradation. acs.orgnih.gov

Environmental Persistence and Transport Mechanisms of Per- and Polyfluoroalkyl Substances (PFAS) Analogs

The environmental persistence of PFAS is their defining characteristic. nih.govnih.gov Due to their resistance to abiotic and biotic degradation, they are often referred to as "forever chemicals." nih.gov 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid is expected to be highly persistent in the environment, with its ultimate fate being long-term residence in water, soil, and sediment. nih.gov

As a short-chain PFAS analog (containing four carbon atoms), its transport in the environment is expected to be significant. Key characteristics influencing its transport include:

High Mobility: Short-chain PFAS generally exhibit high mobility in soil and water. nih.gov This is due to their high water solubility and lower potential to adsorb to organic carbon in soil and sediment compared to their long-chain counterparts. nih.govitrcweb.org

Advection and Dispersion: The primary transport mechanisms in water are advection (movement with the flow of water) and dispersion (spreading within the water body). itrcweb.org These processes can lead to the rapid distribution of the compound from a contamination source into larger groundwater plumes and surface water systems.

Interfacial Behavior: Like other surfactants, PFAS can accumulate at interfaces, such as the air-water interface in the unsaturated soil zone (vadose zone), which can retard their movement to groundwater to some extent. mdpi.com

The combination of high persistence and high mobility means that once released, compounds like 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid can lead to widespread and long-lasting contamination of water resources. nih.gov

Table 1: Summary of Environmental Behavior

| Property | Expected Behavior for 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid | Rationale |

|---|---|---|

| Persistence | High | Strong C-F bonds resist abiotic and biotic degradation. nih.govdeepgreenpermaculture.com |

| Photolytic Stability | Likely High | C-F bonds are resistant to direct photolysis; indirect pathways are unconfirmed. itrcweb.org |

| Hydrolytic Stability | High | Stable C-F and ether bonds are not susceptible to hydrolysis. deepgreenpermaculture.com |

| Biotic Degradation | Potential under certain conditions | Ether and methoxy groups may be susceptible to microbial attack, but this is unconfirmed. acs.orgnih.gov |

| Mobility in Water | High | As a short-chain PFAS, it is expected to have high water solubility and low adsorption. nih.gov |

| Transport Mechanisms | Advection, Dispersion | Dominant processes for dissolved contaminants in surface and groundwater. itrcweb.org |

Analytical Methodologies for Environmental Detection and Speciation

Accurate detection and quantification are essential for understanding the environmental occurrence of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid. The synonym Perfluoro-3-methoxypropanoic acid (PFMPA) is often included in the target analyte lists for advanced analytical methods. sigmaaldrich.comeurofins.com

The primary technique for the analysis of this and other PFAS in environmental matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . perkinelmer.comnih.govsemanticscholar.org This method offers high sensitivity and specificity, which is necessary for detecting the low concentrations typically found in environmental samples.

Key steps in the analytical process generally include:

Sample Preparation: Environmental samples (e.g., water, soil) are first collected and preserved. For water samples, this often involves solid-phase extraction (SPE) to isolate and concentrate the PFAS analytes and remove matrix interferences. eurofins.com

Chromatographic Separation: The sample extract is injected into a high-performance liquid chromatography (HPLC) system. A specialized analytical column (e.g., C18) is used to separate the different PFAS compounds from each other based on their chemical properties. dtic.mil To prevent background contamination from the instrument itself, a delay column is often used. sigmaaldrich.com

Detection and Quantification: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode, which provides highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions for each analyte. eurofins.com Quantification is often achieved using an isotope dilution technique, where a known amount of a stable isotope-labeled version of the target analyte is added to the sample before extraction. This internal standard corrects for any losses during sample preparation and analysis, leading to highly accurate results. eurofins.com

This compound is included as a target analyte in standardized environmental monitoring methods, such as those developed by the U.S. Environmental Protection Agency (e.g., EPA 1633, EPA 8327). sigmaaldrich.comperkinelmer.com

Table 2: Common Analytical Parameters for PFAS Analysis

| Parameter | Description | Typical Method |

|---|---|---|

| Analytical Instrument | High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer | LC-MS/MS perkinelmer.com |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode | ESI- nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | MRM eurofins.com |

| Sample Preparation | Solid-Phase Extraction (SPE) | SPE eurofins.com |

| Quantification | Isotope Dilution | Isotope Dilution eurofins.com |

Future Research Directions and Emerging Opportunities

Exploration of New Catalytic Systems for Efficient Synthesis

The efficient and selective synthesis of fluorinated molecules like 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid is a significant area of ongoing research. Traditional fluorination methods often require harsh conditions and hazardous reagents. nih.gov Future research will likely focus on the development of novel catalytic systems that offer milder, more efficient, and environmentally benign routes to this and similar compounds.

Key research directions include:

Transition-Metal-Free Catalysis: Exploring methods that avoid the use of heavy metals is a growing trend in green chemistry. For instance, sulfur-mediated methods for the synthesis of acyl fluorides from carboxylic acids using reagents like Selectfluor® represent a promising avenue. mdpi.com

Photoredox Catalysis: Visible light-promoted photoredox catalysis has emerged as a powerful tool for the direct conversion of aliphatic carboxylic acids to their corresponding alkyl fluorides. nih.gov This technique is known for its operational simplicity and redox-neutral conditions, making it an attractive option for the synthesis of complex fluorinated products. nih.gov

Electrochemical Synthesis: The use of electrochemical methods, such as those employing hexafluorosilicate (B96646) salts as a fluoride (B91410) source, offers a cost-effective and scalable approach to the fluorination of carboxylic acids. mdpi.com

Enantioselective Fluorination: For potential pharmaceutical applications, the development of catalysts that can introduce fluorine atoms with high stereoselectivity is crucial. Planar chiral isothiourea catalysts have shown success in the enantioselective α-fluorination of carboxylic acids. mdpi.com

These emerging catalytic strategies could provide more sustainable and efficient pathways for the synthesis of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid, enabling further investigation of its properties and applications.

Investigation of Biological Interactions and Bio-conjugation Strategies

The biological activity of fluorinated compounds is a subject of intense interest in medicinal chemistry and chemical biology. The introduction of fluorine can significantly alter a molecule's properties, including its metabolic stability, binding affinity, and bioavailability. cfplus.cz For 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid, future research will be essential to understand its interactions with biological systems.

Areas for investigation include:

Protein and Enzyme Interactions: The presence of both fluorine atoms and a methoxy (B1213986) group could lead to unique non-covalent interactions with biological macromolecules. nih.gov Understanding these interactions is key to identifying potential therapeutic targets or off-target effects.

Bio-conjugation Strategies: The carboxylic acid functionality provides a handle for conjugation to biomolecules such as peptides, proteins, and oligonucleotides. acs.org Research into efficient methods for attaching this fluorinated moiety to larger biological entities could lead to the development of novel probes for imaging or targeted drug delivery. The use of prosthetic groups, such as N-(hydroxysuccinimidyl)-18F-fluorobenzoate for coupling to amines, is a well-established strategy that could be adapted. acs.org

19F MRI Applications: The fluorine atoms in 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid could serve as a reporter for 19F Magnetic Resonance Imaging (MRI). Developing water-soluble fluoropolymers or bioconjugates incorporating this moiety could lead to new contrast agents for non-invasive in vivo tracking. unimelb.edu.au

A deeper understanding of the biological behavior of this compound is critical for assessing its safety and exploring its potential in biomedical applications.

Design of Advanced Fluorinated Materials with Tailored Properties

Fluorinated polymers possess a unique combination of properties, including high thermal and chemical stability, low surface energy, and specific electrical characteristics, making them valuable in a wide range of applications. nih.gov 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid, or its derivatives, could serve as a monomer or additive in the creation of new fluorinated materials with tailored properties.

Future opportunities in this area include:

Novel Polymer Synthesis: The polymerization of fluorinated acrylate (B77674) or methacrylate (B99206) monomers is a common method for creating fluorinated acrylic polymers. youtube.com Investigating the polymerization of derivatives of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid could lead to polymers with unique combinations of hydrophobicity, chemical resistance, and thermal stability.

Surface Modification: The low surface energy of fluorinated compounds makes them ideal for creating water- and oil-repellent surfaces. youtube.com Incorporating this compound into coatings could impart these properties to various substrates, with applications in textiles, electronics, and protective coatings. youtube.com

Biomedical Materials: The biocompatibility and low-fouling properties of some fluorinated polymers make them suitable for biomedical applications such as drug delivery systems and tissue engineering. researchgate.net Research into the use of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid in the development of such materials is a promising avenue.

The design of new fluorinated materials based on this compound could lead to innovations in diverse technological fields.

Integrated Computational and Experimental Approaches for Mechanistic Understanding

The synergy between computational modeling and experimental studies is crucial for advancing our understanding of the structure, reactivity, and properties of fluorinated compounds. For 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid, an integrated approach can provide valuable insights that would be difficult to obtain through experimentation alone.

Key areas for integrated research include:

Reaction Mechanism Elucidation: Computational chemistry can be used to model reaction pathways and transition states for the synthesis of fluorinated molecules, helping to optimize reaction conditions and develop more efficient catalysts. acs.org

Property Prediction: Quantum mechanical calculations can predict various physicochemical properties of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid, such as its acidity, conformational preferences, and spectroscopic signatures. This information can guide experimental design and aid in the interpretation of results. nih.gov

Non-covalent Interaction Analysis: Computational tools can be used to visualize and quantify the non-covalent interactions that govern the behavior of this molecule in different environments, including its interactions with solvents, receptors, and other molecules. nih.gov

Spectroscopic Characterization: Combining experimental spectroscopic techniques like 19F NMR with computational predictions of chemical shifts can be a powerful tool for identifying and quantifying fluorinated compounds and their transformation products in complex mixtures. acs.org

By combining the predictive power of computational chemistry with the empirical validation of experimental work, a comprehensive understanding of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid can be achieved.

Development of Sustainable and Circular Economy Approaches for Fluorinated Compounds

The persistence of many fluorinated compounds in the environment has raised significant concerns and has driven the need for more sustainable practices throughout their lifecycle. rsc.org As a member of the PFAS family, 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid is subject to these considerations, and future research must address its environmental fate and the development of circular economy approaches.

Emerging opportunities in this domain include:

Green Synthesis and Manufacturing: The development of greener synthetic routes, as discussed in the catalysis section, is a critical first step. Minimizing waste, avoiding hazardous solvents, and using renewable feedstocks are key principles of sustainable chemistry that need to be applied. trellis.net

Degradation and Remediation Technologies: Research into effective methods for the degradation of short-chain PFAS is essential. While challenging, innovative approaches are being explored to break the strong carbon-fluorine bond.

Recycling and Upcycling: A truly circular economy for fluorinated compounds would involve the recovery and reuse of fluorine from waste streams. Recent studies have demonstrated the possibility of reclaiming fluorine from PFAS in a useful form, which could then be used to synthesize new fluorochemicals. atmos.earth

Design for Degradability: A forward-looking approach involves designing new fluorinated molecules that retain their desired functionalities but are more susceptible to degradation in the environment after their intended use.

Addressing the environmental challenges associated with fluorinated compounds is not only a responsibility but also an opportunity for innovation, leading to safer and more sustainable chemical products and processes. chemistryforsustainability.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves fluorination of methoxy-substituted propanoic acid precursors. For example, methyl esters (e.g., methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate) are intermediates, requiring hydrolysis under controlled acidic or basic conditions to yield the carboxylic acid . Optimization includes monitoring fluorination efficiency via <sup>19</sup>F NMR and adjusting reaction temperatures (e.g., 40–60°C) to minimize side-product formation. Purification via vacuum distillation or preparative HPLC is critical to achieve >95% purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : <sup>1</sup>H/<sup>19</sup>F NMR to confirm fluorine substitution patterns and methoxy group integration .

- Mass Spectrometry : High-resolution LC-MS (ESI− mode) for molecular ion confirmation and fragmentation analysis .

- Computational Chemistry : DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model electron-withdrawing effects of fluorine atoms on acidity (pKa estimation) .

Q. What analytical techniques are suitable for detecting this compound in environmental matrices?

- Methodological Answer : Environmental monitoring employs:

- Solid-Phase Extraction (SPE) : Using hydrophilic-lipophilic balance (HLB) cartridges for water samples .

- Chromatography : LC-MS/MS with a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) and mobile phases of methanol/ammonium acetate (5 mM) for separation .

- Quantification : Isotope dilution with <sup>13</sup>C-labeled internal standards to correct matrix effects .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Fluorinated acid-resistant gloves (e.g., Viton®) and fume hoods for vapor control .

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

- Waste Management : Neutralization with calcium carbonate before disposal to avoid environmental release .

Advanced Research Questions

Q. How does the environmental persistence of this compound compare to other perfluoroalkyl substances (PFAS)?

- Methodological Answer : Conduct comparative degradation studies:

- Hydrolysis : Test stability under pH 2–12 at 25–60°C; monitor via LC-MS for defluorination products .

- Advanced Oxidation Processes (AOPs) : Use UV/persulfate systems to assess degradation kinetics (kobs) and identify transient radicals via EPR spectroscopy .

- Bioaccumulation : Measure bioconcentration factors (BCFs) in model organisms (e.g., zebrafish) using <sup>14</sup>C-labeled analogs .

Q. What are the challenges in resolving contradictory data on its toxicity in mammalian cell lines?

- Methodological Answer : Address variability via:

- Dose-Response Curves : Use standardized assays (e.g., MTT or LDH) across multiple cell lines (HEK293, HepG2) .

- Metabolomics : LC-HRMS to identify metabolite interference (e.g., fluorinated byproducts affecting assay accuracy) .

- Controls : Include PFOS/PFOA as reference compounds to benchmark cytotoxicity thresholds .

Q. How can computational models predict its interaction with biological targets (e.g., PPARα)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of PPARα (PDB: 1K7L) to simulate binding affinities .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes in lipid bilayers .

- QSAR : Develop models correlating fluorine substitution patterns with transcriptional activation EC50 values .

Q. What strategies mitigate interference from co-eluting compounds in analytical workflows?

- Methodological Answer :

- Chromatographic Optimization : Adjust gradient elution (e.g., 10–90% methanol over 15 min) to separate isomers .

- Tandem MS/MS : Use unique precursor→product ion transitions (e.g., m/z 213 → 169) for selective quantification .

- Ion Mobility Spectrometry : Differentiate isobars via collision cross-section (CCS) measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.